Gosogliptin DPP-4 Inhibitory Potency (IC50): Direct Numerical Comparison with Sitagliptin
Gosogliptin demonstrates a DPP-4 IC50 value of 13 nM . In comparison, sitagliptin (MK-0431), the most widely prescribed DPP-4 inhibitor globally, exhibits a DPP-4 IC50 of 19 nM under comparable in vitro enzymatic assay conditions . This represents approximately 1.46-fold greater potency for gosogliptin at the enzymatic level.
| Evidence Dimension | DPP-4 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Sitagliptin: 19 nM |
| Quantified Difference | Gosogliptin IC50 = 13 nM vs. Sitagliptin IC50 = 19 nM (gosogliptin is approximately 1.46-fold more potent in vitro) |
| Conditions | In vitro DPP-4 enzymatic inhibition assay; recombinant human DPP-4 |
Why This Matters
For in vitro research applications requiring maximal DPP-4 inhibition at lower molar concentrations, gosogliptin offers a potency advantage over sitagliptin that may reduce compound consumption and off-target exposure in cell-based assays.
